(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one
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Overview
Description
“(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C15H11ClN4O . It is a quinoxaline derivative, a class of compounds that are known for their various biological activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives like “this compound” has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Another method involves the formation of benzylidene derivatives confirmed by 1H NMR spectra .Molecular Structure Analysis
Quinoxaline is a bi-cyclic compound having fused benzene and pyrazine rings . The structure of “this compound” would be similar, with additional functional groups attached to the quinoxaline core .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. For instance, the formation of benzylidene derivatives was confirmed by 1H NMR spectra .Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The physical and chemical properties of “this compound” would be influenced by its additional functional groups .Scientific Research Applications
Crystal Structure and DNA Binding
(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one and its derivatives have been a subject of study for their crystal structure and potential for DNA binding. Sukanya et al. (2020) synthesized a Schiff base related to this compound and investigated its interaction with Calf Thymus DNA, indicating an intercalative mode of binding (Sukanya, Reddy, & Bhargavi, 2020).
Antimicrobial Activity
Another significant area of research for these compounds involves their antimicrobial properties. Ajani et al. (2010) developed a method for synthesizing various 2-quinoxalinone-3-hydrazone derivatives, including those related to the compound , demonstrating marked antimicrobial potency (Ajani, Obafemi, Nwinyi, & Akinpelu, 2010).
Structural Comparison and Supramolecular Interactions
Gomes et al. (2013) compared the structure of (E)-2-(2-benzylidenehydrazinylidene)quinoxaline with its chloro- and bromobenzylidene analogues, noting the influence of halogen substituents on supramolecular structures and interactions (Gomes et al., 2013).
Radiation-Induced Reduction in Aqueous Solutions
Skotnicki et al. (2016) studied the kinetics and spectral characteristics of transients formed in reactions involving quinoxalin-2-one derivatives, including those related to the compound , in the context of radiation-induced reduction in aqueous solutions (Skotnicki, Fuente, Cañete, & Bobrowski, 2016).
Synthesis and Evaluation of Antimicrobial Activity
Paliwal et al. (2017) synthesized novel substituted phenyl-3-hydrazinyl-quinoxaline-2-amine derivatives and evaluated their antimicrobial activities. They found that some compounds showed better inhibitory activities compared to standard drugs (Paliwal, Sharma, Dwivedi, & Mishra, 2017).
Reactions with Hydrazine
Cheeseman and Rafiq (1971) explored the reactions of quinoxaline-2(1H)-ones with hydrazine, leading to ring fission and the formation of various derivatives (Cheeseman & Rafiq, 1971).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNKQVYPXHMSLJ-RQZCQDPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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